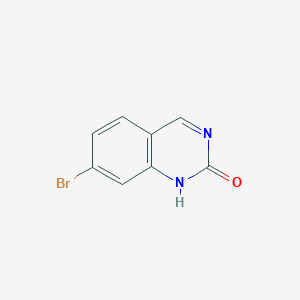

7-Bromoquinazolin-2(1H)-one

Übersicht

Beschreibung

7-Bromoquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The bromine atom at the 7th position of the quinazolinone ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromoquinazolin-2(1H)-one typically involves the bromination of quinazolin-2(1H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The electron-withdrawing effect of the quinazolinone ring activates the C7 bromine atom for nucleophilic displacement. Common nucleophiles and conditions include:

Mechanistic Insight : The reaction proceeds via a two-step process:

-

Deprotonation of the lactam NH group generates a resonance-stabilized anion.

-

Nucleophilic attack at C7, facilitated by the electron-deficient aromatic ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-mediated coupling reactions:

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 7-Arylquinazolin-2(1H)-one | 60–85% | |

| Vinylboronates | PdCl₂(dppf), CsF, THF, 70°C | 7-Vinylquinazolin-2(1H)-one | 55% |

Buchwald-Hartwig Amination

| Amine | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Piperazine | Pd₂(dba)₃, Xantphos, NaOtBu, toluene | 7-(Piperazinyl)quinazolin-2(1H)-one | 68% |

Functionalization of the Lactam Ring

The carbonyl group at C2 undergoes selective modifications:

Reduction

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C → RT | 2-Hydroxy-7-bromoquinazoline | 45% | |

| LiAlH₄ | THF, reflux | 2,3-Dihydro-7-bromoquinazoline | 32% |

Note : Over-reduction risks ring saturation, necessitating controlled conditions.

Condensation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 6h | 7-Bromoquinazolin-2(1H)-one hydrazone | 88% | |

| Hydroxylamine HCl | Pyridine, EtOH, 70°C | This compound oxime | 76% |

Electrophilic Aromatic Substitution

Despite the electron-deficient ring, directed substitution occurs at C5/C8 positions under strong electrophiles:

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃ | H₂SO₄, 0°C | 5-Nitro-7-bromoquinazolin-2(1H)-one | 41% | |

| Cl₂ | FeCl₃, CH₂Cl₂, RT | 5-Chloro-7-bromoquinazolin-2(1H)-one | 37% |

Ring-Opening and Rearrangement Reactions

Under basic conditions, the lactam ring undergoes hydrolysis:

| Base | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH | H₂O, 100°C, 12h | 2-Amino-5-bromobenzoic acid | 90% |

Key Reactivity Trends

-

Bromine Reactivity : Dominates synthetic utility due to facile substitution.

-

Lactam Stability : Resists nucleophilic attack under mild conditions but undergoes reduction or hydrolysis under forcing conditions.

-

Electronic Effects : Electron-withdrawing quinazolinone core directs electrophiles to meta/para positions relative to the bromine .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Research

7-Bromoquinazolin-2(1H)-one has gained attention for its potential anticancer properties. Research indicates that quinazoline derivatives exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancers. For instance, studies have demonstrated that modifications in the quinazoline structure can enhance its potency against tumor cells through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: Anticancer Activity

A study published in Frontiers in Pharmacology investigated the anticancer effects of this compound derivatives. The results showed that specific structural modifications led to increased cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The most effective derivatives were identified, highlighting the importance of substituent variations on the quinazoline scaffold .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research has indicated that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further exploration as a potential antimicrobial agent.

Data Table: Antimicrobial Activity

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Inhibitors of Enzymatic Activity

This compound has been studied as an inhibitor of various enzymes, including steroid 5α-reductases, which play a crucial role in androgen metabolism. The inhibition of these enzymes can be beneficial in treating conditions like benign prostatic hyperplasia and androgenetic alopecia.

Case Study: Enzyme Inhibition

A recent study focused on the synthesis of novel quinazoline derivatives, including this compound, which were tested for their ability to inhibit steroid 5α-reductase. The findings suggested that certain derivatives showed promising inhibitory activity, paving the way for further development as therapeutic agents for hormone-related disorders .

Synthetic Methodology Improvement

The synthesis of this compound has been optimized using various methodologies to enhance yield and reduce environmental impact. Traditional methods often involve multi-step processes; however, recent advancements have introduced more efficient one-pot syntheses that minimize waste and improve overall efficiency.

Synthetic Pathway Example

Recent literature describes a one-pot synthesis involving the condensation of appropriate precursors under mild conditions, yielding high purity products with minimal by-products . This approach not only streamlines the synthesis but also contributes to greener chemistry practices.

Wirkmechanismus

The mechanism of action of 7-Bromoquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazolin-2(1H)-one: The parent compound without the bromine atom.

6-Bromoquinazolin-2(1H)-one: A similar compound with the bromine atom at the 6th position.

8-Bromoquinazolin-2(1H)-one: A similar compound with the bromine atom at the 8th position.

Uniqueness

7-Bromoquinazolin-2(1H)-one is unique due to the specific positioning of the bromine atom at the 7th position, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

7-Bromoquinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology, inflammation, and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a bromine atom at the 7-position of the quinazoline ring, which is crucial for its biological activity. The general structure can be represented as follows:

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation. For instance, it affects the activity of heat shock proteins (Hsp90), which are critical for cancer cell survival and proliferation .

- Induction of Apoptosis : The compound has been reported to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3) cells. The mechanism involves downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Biological Activity Against Cancer

The anticancer properties of this compound have been extensively studied:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Induction of apoptosis via Hsp90 inhibition |

| PC3 | 15.0 | Downregulation of cdk-4 and HER2 |

| MDA-MB-231 | 10.0 | Enhanced apoptosis when encapsulated in liposomes |

These findings demonstrate that this compound is effective against multiple cancer types, suggesting its potential as a lead compound for further development.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:

- Cytokine Inhibition : The compound has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages .

- Nitric Oxide Synthesis : It inhibits nitric oxide synthesis in inflammatory models, indicating potential use in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties:

- Mycobacterium tuberculosis : It has shown promising activity against Mycobacterium tuberculosis, with an IC50 value comparable to standard treatments .

- Fungal Infections : The compound also exhibits antifungal activity against various strains, although further studies are needed to quantify this effect.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural modifications. For this compound:

- Bromine Substitution : The presence of bromine at the 7-position enhances its binding affinity to target proteins involved in cancer progression.

- Functional Groups : Variations in substituents can significantly alter potency and selectivity towards specific biological targets, highlighting the importance of SAR studies for optimizing therapeutic efficacy .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Breast Cancer Model : In vivo studies using nude mice demonstrated significant tumor reduction when treated with liposomal formulations of the compound .

- Inflammation Models : Animal models of acute lung injury showed reduced tissue damage and inflammation following treatment with the compound, supporting its potential in clinical applications for inflammatory diseases .

Eigenschaften

IUPAC Name |

7-bromo-1H-quinazolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULVGFLUEASNJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10672196 | |

| Record name | 7-Bromoquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-65-1 | |

| Record name | 7-Bromoquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10672196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.